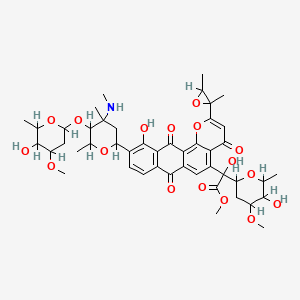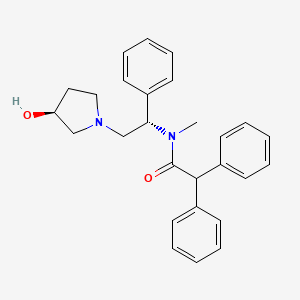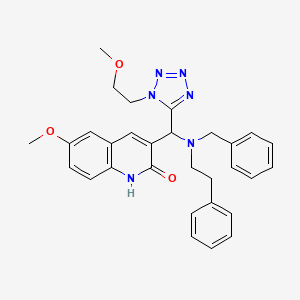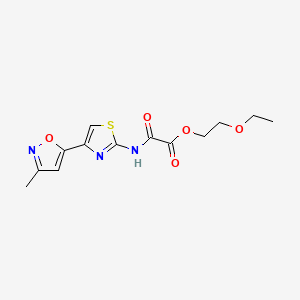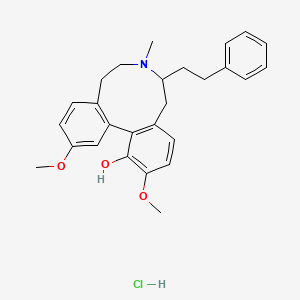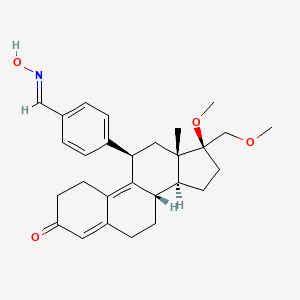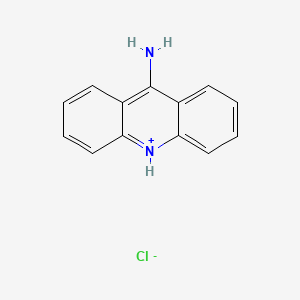
acridin-9-amine hydrochloride
Overview
Description
Aminacrine hydrochloride, also known as 9-aminoacridine hydrochloride, is a highly fluorescent anti-infective dye. It is used clinically as a topical antiseptic and experimentally as a mutagen due to its interaction with DNA. Additionally, it serves as an intracellular pH indicator .
Mechanism of Action
Target of Action
The primary target of 9-Aminoacridine hydrochloride is DNA . It interacts directly with DNA, causing damage and leading to mutations . This interaction with DNA is a key aspect of its biological activity .
Mode of Action
9-Aminoacridine hydrochloride acts as a broad-spectrum antiseptic by disrupting microbial metabolic pathways . It also has a mutagenic effect due to its interaction with DNA . The compound intercalates into the DNA structure, causing disruptions that can lead to cell death .
Biochemical Pathways
The mode of action of 9-Aminoacridine hydrochloride primarily affects biological processes involving DNA and related enzymes . It has been found to have effects on the PI3K/AKT/mTOR, NF-κB, and p53 signaling pathways, which are crucial in cell cycle regulation and apoptosis .
Pharmacokinetics
It has been observed that the compound can penetrate the blood-brain barrier, suggesting it may have potential for use in treating brain cancers
Result of Action
The molecular and cellular effects of 9-Aminoacridine hydrochloride’s action include the induction of cell cycle arrest and apoptosis . It has been found to have anticancer activity, with low micromolar ED50 values against glioma cells . It also reduces oxidative stress and nitric oxide levels, which are crucial mediators in cancer known for their angiogenic action .
Biochemical Analysis
Biochemical Properties
9-Aminoacridine hydrochloride plays a significant role in various biochemical reactions. It is known to interact with DNA by intercalating between base pairs, which can disrupt the helical structure of DNA and inhibit processes such as replication and transcription . This compound also interacts with enzymes like topoisomerases, which are involved in DNA unwinding and replication . Additionally, 9-Aminoacridine hydrochloride can bind to serum proteins such as bovine serum albumin and human serum albumin, forming ground state complexes and influencing their structural properties .
Cellular Effects
The effects of 9-Aminoacridine hydrochloride on cells are profound. It has been shown to inhibit the proliferation of various cancer cell lines, including K562 and HepG-2 . This compound influences cell function by intercalating into DNA, thereby affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the transcription of HIV-1 long terminal repeat (LTR) in a specific manner, which is highly dependent on the presence and location of the amino moiety . Moreover, 9-Aminoacridine hydrochloride acts as an antiseptic by disrupting microbial metabolic pathways .
Molecular Mechanism
At the molecular level, 9-Aminoacridine hydrochloride exerts its effects primarily through DNA intercalation. This interaction disrupts the normal functioning of DNA and inhibits the activity of enzymes such as topoisomerases, which are crucial for DNA replication and transcription . The compound’s ability to bind to DNA and proteins is influenced by its protonation state, which can alter its electronic properties and binding affinities . Additionally, 9-Aminoacridine hydrochloride can inhibit HIV-1 transcription by specifically targeting the HIV LTR .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9-Aminoacridine hydrochloride can change over time. The compound is relatively stable, but its activity can be influenced by factors such as pH and the presence of other biomolecules . Long-term studies have shown that 9-Aminoacridine hydrochloride can cause structural changes in serum proteins and affect their binding properties . Additionally, its mutagenic effects can lead to increased mutation rates in cells over extended periods .
Dosage Effects in Animal Models
The effects of 9-Aminoacridine hydrochloride vary with different dosages in animal models. At low doses, it can inhibit the growth of cancer cells and reduce tumor size . At high doses, it can exhibit toxic effects, including genotoxicity and adverse impacts on cellular function . The lethal dose 50% (LD50) value for 9-Aminoacridine hydrochloride in mice is approximately 500 mg/kg when administered intraperitoneally .
Metabolic Pathways
9-Aminoacridine hydrochloride is involved in various metabolic pathways. It acts as an antiseptic by disrupting microbial metabolic pathways, thereby inhibiting the growth of bacteria . The compound can also influence metabolic flux and metabolite levels by intercalating into DNA and affecting gene expression . Additionally, it interacts with enzymes involved in oxidative phosphorylation and glycolysis, further impacting cellular metabolism .
Transport and Distribution
Within cells and tissues, 9-Aminoacridine hydrochloride is transported and distributed through interactions with transporters and binding proteins. It can form complexes with serum proteins such as bovine serum albumin and human serum albumin, which facilitate its transport in the bloodstream . The compound’s distribution is also influenced by its protonation state, which can affect its solubility and bioavailability .
Subcellular Localization
The subcellular localization of 9-Aminoacridine hydrochloride is primarily within the nucleus, where it intercalates into DNA and exerts its effects on gene expression and cellular function . The compound can also localize to other cellular compartments, such as the cytoplasm, where it interacts with proteins and enzymes . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
Aminacrine hydrochloride is synthesized through the reaction of 9-aminoacridine with hydrochloric acid. The reaction typically involves dissolving 9-aminoacridine in a suitable solvent, such as ethanol, and then adding hydrochloric acid to form the hydrochloride salt. The reaction is carried out under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods
In industrial settings, the production of aminacrine hydrochloride involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and filtration to remove impurities .
Chemical Reactions Analysis
Types of Reactions
Aminacrine hydrochloride undergoes various chemical reactions, including:
Oxidation: Aminacrine hydrochloride can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions include various derivatives of aminacrine hydrochloride, such as quinones, dihydro derivatives, and substituted acridines .
Scientific Research Applications
Aminacrine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a fluorescent dye in various analytical techniques, including chromatography and spectroscopy.
Biology: The compound is used as a mutagen in genetic studies due to its ability to interact with DNA.
Medicine: Clinically, it is used as a topical antiseptic for treating skin infections.
Industry: Aminacrine hydrochloride is used in the formulation of antiseptic creams and gels
Comparison with Similar Compounds
Similar Compounds
Quinacrine hydrochloride: Another acridine derivative with similar antiseptic and mutagenic properties.
Proflavine: An acridine dye used as an antiseptic and in biological staining.
Acriflavine: A mixture of proflavine and acridine, used as an antiseptic and in biological research
Uniqueness
Aminacrine hydrochloride is unique due to its high fluorescence and strong interaction with DNA, making it particularly useful in genetic studies and as a pH indicator. Its ability to cause frameshift mutations sets it apart from other similar compounds .
Properties
IUPAC Name |
acridin-10-ium-9-amine;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2.ClH/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;/h1-8H,(H2,14,15);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGPOQQGJVJDCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=[NH+]2)N.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134-50-9 | |
| Record name | 9-Aminoacridine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)-2-[2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-10-[5-(5-hydroxy-4-methoxy-6-methyloxan-3-yl)oxy-4,6-dimethyl-4-(methylamino)oxan-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxyacetate](/img/structure/B1665274.png)

